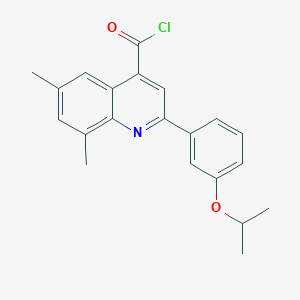
2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C₁₉H₁₆ClNO₂ and a molecular weight of 325.79 g/mol . It falls within the category of quinoline derivatives and is used primarily in proteomics research applications .
Molecular Structure Analysis
The molecular structure of 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride consists of a quinoline core with an isopropoxyphenyl group attached at position 2. The carbonyl chloride functional group is also present, likely at position 4. The chlorine atom replaces a hydrogen atom on the quinoline ring .
Scientific Research Applications
Facile Synthesis of Quinoline Derivatives
The compound has shown potential in the facile synthesis of tetrahydropyrimido quinoline derivatives. These derivatives have been synthesized through reactions involving compounds like dimethylformamide dimethyl acetal, carbon disulfide, and acetyl chloride, indicating the chemical versatility and reactivity of the compound in synthesizing complex heterocycles (Elkholy & Morsy, 2006).
Fluorescence Derivatization Agent
The related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This suggests the potential utility of such compounds in analytical applications, including chromatography (Yoshida, Moriyama, & Taniguchi, 1992).
Cyclometalation and Luminescence
Cyclometalated Pd(II) and Ir(III) complexes involving derivatives of quinoline have been synthesized, exhibiting luminescent properties under UV irradiation. This indicates potential applications in the field of luminescent materials and catalysis (Xu et al., 2014).
Wittig-Horner Reaction and Isoquinoline Synthesis
The compound has been utilized in the Wittig-Horner reaction to synthesize isoquinolines, indicating its role in organic synthesis and the potential for creating bioactive molecules (Akiba et al., 1981).
Corrosion Inhibition
Quinoline derivatives have been studied as corrosion inhibitors, suggesting that similar compounds might have potential applications in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).
Safety and Hazards
As with any chemical compound, proper safety precautions should be followed when handling 2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride . Always consult the Safety Data Sheet (SDS) for specific guidelines regarding storage, handling, and disposal. It is intended for research purposes only and not for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the process leads to the formation of a new carbon–carbon bond .
Result of Action
In the context of suzuki–miyaura coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
Suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
6,8-dimethyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-12(2)25-16-7-5-6-15(10-16)19-11-18(21(22)24)17-9-13(3)8-14(4)20(17)23-19/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMPITDCFPOPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC(C)C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



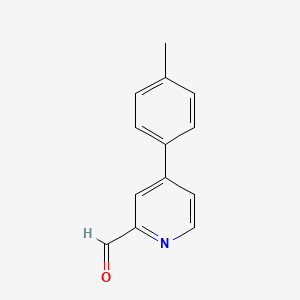
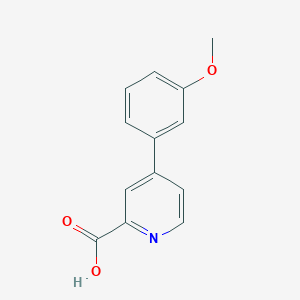
![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)
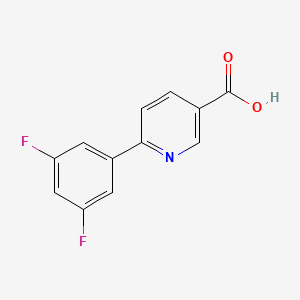


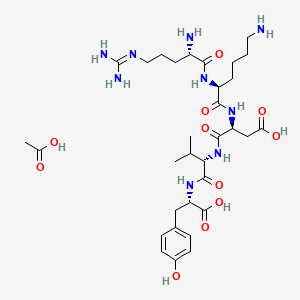
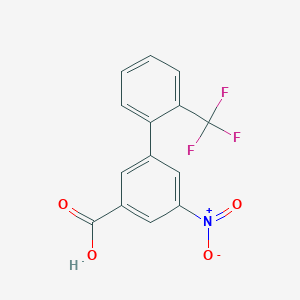


![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)


